3-[(5-methyl-1H-pyrazol-1-yl)methyl]-6,7,8,9-tetrahydro-5H-[1,2,4]triazolo[4,3-a]azepine
Overview
Description
3-[(5-methyl-1H-pyrazol-1-yl)methyl]-6,7,8,9-tetrahydro-5H-[1,2,4]triazolo[4,3-a]azepine is a useful research compound. Its molecular formula is C12H17N5 and its molecular weight is 231.3 g/mol. The purity is usually 95%.
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Mechanism of Action
Target of Action
Compounds with similar structures, such as pyrazole-bearing compounds, have been known for their diverse pharmacological effects .
Mode of Action
It can be inferred that the compound interacts with its targets in a way that triggers a series of biochemical reactions, leading to its observed pharmacological effects .
Biochemical Pathways
Based on the known effects of similar compounds, it can be inferred that the compound may influence several biochemical pathways, leading to its diverse pharmacological effects .
Pharmacokinetics
Similar compounds are known to be highly soluble in water and other polar solvents , which could potentially impact their bioavailability.
Result of Action
It can be inferred from the known effects of similar compounds that the compound may have potent antileishmanial and antimalarial activities .
Action Environment
It can be inferred that factors such as temperature, ph, and the presence of other compounds could potentially influence its action .
Biochemical Analysis
Biochemical Properties
3-[(5-methyl-1H-pyrazol-1-yl)methyl]-6,7,8,9-tetrahydro-5H-[1,2,4]triazolo[4,3-a]azepine plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules, influencing their activity and function. For instance, this compound has been shown to interact with cytochrome P450 enzymes, modulating their activity and affecting the metabolism of other compounds . Additionally, it can bind to specific protein targets, altering their conformation and function, which can have downstream effects on cellular processes.
Cellular Effects
The effects of this compound on various cell types and cellular processes are profound. This compound influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, it has been observed to affect the MAPK/ERK signaling pathway, leading to changes in cell proliferation and apoptosis . Furthermore, it can alter the expression of genes involved in metabolic pathways, thereby impacting cellular metabolism and energy production.
Molecular Mechanism
The molecular mechanism of action of this compound involves several key interactions at the molecular level. This compound can bind to specific biomolecules, such as enzymes and receptors, influencing their activity. For instance, it has been shown to inhibit the activity of certain kinases, leading to changes in phosphorylation states and downstream signaling events . Additionally, it can modulate gene expression by interacting with transcription factors and other regulatory proteins, thereby affecting cellular function and behavior.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. This compound’s stability and degradation are important factors that influence its long-term effects on cellular function. Studies have shown that it remains stable under certain conditions, but can degrade over time, leading to changes in its activity and efficacy . Long-term exposure to this compound has been associated with alterations in cellular processes, such as changes in gene expression and metabolic activity.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, this compound has been shown to have beneficial effects, such as modulating enzyme activity and improving metabolic function . At higher doses, it can exhibit toxic or adverse effects, including hepatotoxicity and neurotoxicity . These dosage-dependent effects highlight the importance of careful dose optimization in potential therapeutic applications.
Metabolic Pathways
This compound is involved in various metabolic pathways. It interacts with enzymes and cofactors that play crucial roles in metabolic processes. For example, this compound has been shown to affect the activity of enzymes involved in the tricarboxylic acid (TCA) cycle, leading to changes in metabolic flux and metabolite levels . Additionally, it can influence the levels of key metabolites, such as ATP and NADH, thereby impacting cellular energy production and overall metabolic function.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are critical factors that determine its efficacy and activity. This compound can interact with specific transporters and binding proteins, influencing its localization and accumulation within cells . For instance, it has been observed to bind to plasma proteins, affecting its distribution and bioavailability. Additionally, its transport across cellular membranes can be mediated by specific transporters, impacting its intracellular concentration and activity.
Subcellular Localization
The subcellular localization of this compound plays a crucial role in its activity and function. This compound can be targeted to specific cellular compartments or organelles, where it exerts its effects. For example, it has been shown to localize to the mitochondria, influencing mitochondrial function and energy production . Additionally, post-translational modifications, such as phosphorylation and ubiquitination, can affect its subcellular localization and activity, directing it to specific sites within the cell.
Properties
IUPAC Name |
3-[(5-methylpyrazol-1-yl)methyl]-6,7,8,9-tetrahydro-5H-[1,2,4]triazolo[4,3-a]azepine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17N5/c1-10-6-7-13-17(10)9-12-15-14-11-5-3-2-4-8-16(11)12/h6-7H,2-5,8-9H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WHWREMNNCHGABA-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=NN1CC2=NN=C3N2CCCCC3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17N5 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
231.30 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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